2,3-Dihydroxy-3-methylpentanoic acid

Description

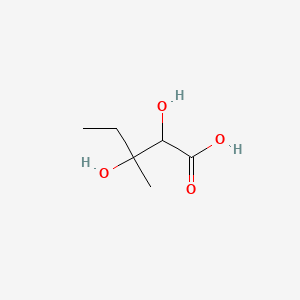

Structure

3D Structure

Properties

CAS No. |

562-43-6 |

|---|---|

Molecular Formula |

C6H12O4 |

Molecular Weight |

148.16 g/mol |

IUPAC Name |

(2R,3R)-2,3-dihydroxy-3-methylpentanoic acid |

InChI |

InChI=1S/C6H12O4/c1-3-6(2,10)4(7)5(8)9/h4,7,10H,3H2,1-2H3,(H,8,9)/t4-,6+/m0/s1 |

InChI Key |

PDGXJDXVGMHUIR-UJURSFKZSA-N |

SMILES |

CCC(C)(C(C(=O)O)O)O |

Isomeric SMILES |

CC[C@](C)([C@H](C(=O)O)O)O |

Canonical SMILES |

CCC(C)(C(C(=O)O)O)O |

physical_description |

Solid |

Origin of Product |

United States |

Biosynthesis of 2,3 Dihydroxy 3 Methylpentanoic Acid

The Branched-Chain Amino Acid Biosynthetic Pathway: An Overview

The biosynthesis of the branched-chain amino acids—isoleucine, valine, and leucine (B10760876)—is an interconnected and highly regulated process. portlandpress.com These amino acids are vital components of proteins and various secondary metabolites. portlandpress.com While the pathways for isoleucine and valine synthesis run in parallel and share a set of enzymes, the leucine biosynthesis pathway diverges from the final intermediate of valine synthesis. researchgate.net In total, the synthesis of all three BCAAs requires only eight enzymes, making it a highly efficient pathway compared to the synthesis of other amino acids. nih.govacs.org

Central Intermediary Role in L-Isoleucine Biosynthesis

2,3-Dihydroxy-3-methylpentanoic acid is a specific and crucial intermediate in the metabolic pathway leading to L-isoleucine. wikipedia.org Its formation and subsequent conversion are essential for the production of this essential amino acid. The pathway begins with L-threonine and proceeds through a series of enzymatic reactions, with this compound appearing as a key molecule before the final steps of isoleucine synthesis. wikipedia.orgacs.org The final step in the formation of L-isoleucine involves the transamination of 2-keto-3-methylvalerate, which is produced directly from the dehydration of this compound. wikipedia.org

Relation to L-Valine Biosynthesis Pathway

The biosynthetic pathways of L-isoleucine and L-valine are closely intertwined, sharing the last four enzymatic steps. nih.gov This parallel process begins with different precursors but utilizes the same set of enzymes to produce the respective amino acids. researchgate.net The shared nature of these enzymes means that the regulation of one pathway can significantly impact the other. For instance, the enzymes involved are subject to feedback inhibition by all three branched-chain amino acids. nih.govnih.gov This intricate regulatory network ensures a balanced production of isoleucine, valine, and leucine according to the cell's needs. nih.gov

Precursors and Early Pathway Steps Leading to this compound

The journey to synthesizing this compound begins with the amino acid L-threonine and involves a series of precisely catalyzed enzymatic reactions.

Threonine Deaminase Activity and α-Ketobutyrate Formation

The first committed step in the biosynthesis of L-isoleucine is the conversion of L-threonine to α-ketobutyrate (also known as 2-oxobutanoate) and ammonia. nih.govwikipedia.org This reaction is catalyzed by the enzyme threonine deaminase (also called threonine dehydratase), a pyridoxal-5'-phosphate (PLP) dependent enzyme. nih.govwikipedia.org Threonine deaminase is a key regulatory point in the pathway and is subject to feedback inhibition by the end product, L-isoleucine, while being activated by L-valine. nih.govpurdue.edu The enzyme specifically acts on L-threonine and not its D-stereoisomer. study.com The reaction proceeds through a dehydration of threonine to an unstable enamine intermediate, which then tautomerizes to an imine form. This is followed by non-enzymatic hydrolysis to yield α-ketobutyrate and ammonia. ebi.ac.uk

Acetohydroxy Acid Synthase (AHAS) Catalysis and Stereochemistry

Following the formation of α-ketobutyrate, the enzyme acetohydroxy acid synthase (AHAS), also known as acetolactate synthase, catalyzes the condensation of α-ketobutyrate with a molecule of pyruvate (B1213749). wikipedia.orguq.edu.au This reaction results in the formation of α-aceto-α-hydroxybutyrate (also known as 2-aceto-2-hydroxybutyrate), a precursor for isoleucine. researchgate.netnih.gov AHAS is a thiamine (B1217682) diphosphate (ThDP)-dependent enzyme and is a critical regulatory point, being inhibited by valine, leucine, and isoleucine. wikipedia.orgnews-medical.netresearchgate.net The enzyme can also catalyze the condensation of two pyruvate molecules to form α-acetolactate, the precursor for valine and leucine. nih.govnih.gov The reaction catalyzed by AHAS establishes a new stereocenter in the product molecule. nih.gov

Ketol-Acid Reductoisomerase (KARI) Activity and Substrate Specificity

The final step leading to the formation of this compound is catalyzed by the enzyme ketol-acid reductoisomerase (KARI). nih.gov This bifunctional enzyme carries out two distinct reactions: an isomerization involving an alkyl migration followed by an NADPH-dependent reduction of the 2-keto group. ebi.ac.ukproteopedia.org KARI converts α-aceto-α-hydroxybutyrate into (2R,3R)-2,3-dihydroxy-3-methylpentanoate. researchgate.netmdpi.com The enzyme exhibits specificity for its substrates, acting on both the isoleucine precursor (α-aceto-α-hydroxybutyrate) and the valine precursor (α-acetolactate). nih.govacs.org The reaction is Mg2+-dependent and is considered a rate-limiting step in the BCAA biosynthesis pathway. ebi.ac.ukmdpi.com

Enzymes in the

| Enzyme | Abbreviation | Function |

| Threonine Deaminase | TD | Catalyzes the conversion of L-threonine to α-ketobutyrate. |

| Acetohydroxy Acid Synthase | AHAS | Catalyzes the condensation of α-ketobutyrate and pyruvate to form α-aceto-α-hydroxybutyrate. |

| Ketol-Acid Reductoisomerase | KARI | Catalyzes the isomerization and reduction of α-aceto-α-hydroxybutyrate to form this compound. |

Intermediates in the

| Intermediate | Precursor | Product |

| α-Ketobutyrate | L-Threonine | α-Aceto-α-hydroxybutyrate |

| α-Aceto-α-hydroxybutyrate | α-Ketobutyrate and Pyruvate | This compound |

| This compound | α-Aceto-α-hydroxybutyrate | 2-Keto-3-methylvalerate |

Metabolic Flux and Regulatory Mechanisms in this compound Biosynthesis

The biosynthesis of this compound, a key intermediate in the production of isoleucine, is intricately regulated to ensure a balanced supply of branched-chain amino acids (BCAAs) while conserving cellular resources. The metabolic flux through this pathway is controlled by a multi-layered system of regulatory mechanisms that respond to the availability of precursors and the cellular demand for the final products: isoleucine, valine, and leucine. These mechanisms include feedback inhibition of key enzymes, and transcriptional and post-transcriptional control of the genes encoding these enzymes.

A primary mechanism for the rapid control of this compound synthesis is the feedback inhibition of enzymes early in the BCAA biosynthetic pathway. This allosteric regulation allows for an almost instantaneous response to changes in the intracellular concentrations of the end-product amino acids.

The enzyme acetohydroxyacid synthase (AHAS) , which catalyzes the initial step in the biosynthesis of both isoleucine and valine, is a major site of feedback regulation. AHAS is allosterically inhibited by valine, isoleucine, and leucine. nih.govresearchgate.net In many bacteria, valine is the most potent inhibitor. nih.gov The binding of these amino acids to a regulatory subunit of the enzyme induces a conformational change that reduces its catalytic activity. researchgate.netresearchgate.net Interestingly, the combined inhibitory effect of all three BCAAs is often not additive, suggesting they may compete for a single allosteric binding site on the enzyme. researchgate.netnih.gov

Another key enzyme, threonine deaminase (IlvA) , which catalyzes the first committed step in isoleucine biosynthesis by converting threonine to α-ketobutyrate, is subject to feedback inhibition by isoleucine. biorxiv.org This ensures that the cell does not overproduce the precursors for isoleucine when the amino acid is already abundant. The crystal structure of the E. coli IlvA regulatory domain bound to isoleucine has revealed the specific binding site and the conformational changes that propagate to the active site of the adjacent protomer, mediating the allosteric regulation. nih.gov

The table below summarizes the key enzymes in the pathway leading to this compound that are subject to feedback inhibition.

| Enzyme | Gene(s) | Substrate(s) | Product(s) | Allosteric Inhibitor(s) |

| Threonine Deaminase | ilvA | L-Threonine | α-Ketobutyrate + NH₃ | Isoleucine |

| Acetohydroxyacid Synthase (AHAS) | ilvB, ilvN, ilvI, ilvH | Pyruvate + α-Ketobutyrate or Pyruvate + Pyruvate | α-Aceto-α-hydroxybutyrate or α-Acetolactate | Valine, Isoleucine, Leucine |

| Dihydroxyacid Dehydratase | ilvD | 2,3-Dihydroxy-3-methylpentanoate or 2,3-Dihydroxyisovalerate | α-Keto-β-methylvalerate or α-Ketoisovalerate | - |

This table provides a simplified overview of the key enzymes and their regulation.

In addition to the rapid control exerted by feedback inhibition, the biosynthesis of this compound is regulated at the genetic level through the transcriptional and post-transcriptional control of the ilv genes. These genes are often organized into operons, allowing for the coordinated expression of multiple enzymes in the pathway.

In Escherichia coli, the ilv genes are found in several operons, including the ilvGMEDA and ilvIH operons. The expression of these operons is controlled by a combination of regulatory proteins and a mechanism known as attenuation. nih.govnih.gov The leucine-responsive regulatory protein (Lrp) plays a significant role, activating the expression of the ilvIH operon and repressing the ilvGMEDA operon. researchgate.netnih.gov Leucine can modulate the activity of Lrp, providing another layer of control based on amino acid availability. nih.gov

In Bacillus subtilis, the ilv-leu operon, which contains many of the genes for BCAA biosynthesis, is under the control of several global regulatory proteins, including CodY , TnrA , and CcpA . nih.govasm.org CodY and TnrA act as negative regulators, repressing the operon in response to nutrient availability, while CcpA is involved in positive regulation. nih.govasm.org This complex interplay of regulatory proteins allows the cell to fine-tune the expression of the ilv-leu operon in response to a variety of metabolic signals. nih.gov

Attenuation is a key transcriptional control mechanism for the ilvGMEDA operon in E. coli. nih.gov This mechanism relies on the formation of alternative RNA secondary structures in the leader transcript of the operon. nih.gov The availability of charged tRNAs for the branched-chain amino acids determines which secondary structure forms, ultimately controlling whether transcription terminates prematurely or proceeds through the structural genes. nih.govnih.gov

The following table details the key regulatory proteins and their roles in the transcriptional control of ilv genes in different bacteria.

| Regulatory Protein | Organism | Target Operon(s) | Mode of Regulation | Effector Molecule(s) |

| Lrp | Escherichia coli | ilvIH, ilvGMEDA | Activator (ilvIH), Repressor (ilvGMEDA) | Leucine |

| CodY | Bacillus subtilis | ilv-leu | Repressor | Isoleucine, Valine, GTP |

| TnrA | Bacillus subtilis | ilv-leu | Repressor | Glutamine |

| CcpA | Bacillus subtilis | ilv-leu | Activator | Fructose-1,6-bisphosphate |

This table illustrates the complex transcriptional regulation of the ilv genes by various proteins in response to different metabolic signals.

Beyond the action of protein-based regulators, the cell employs direct metabolite-sensing mechanisms, often involving RNA elements known as riboswitches , to control the expression of the ilv genes. A prominent example in many Gram-positive bacteria is the T-box riboswitch . nih.govnih.gov

The T-box riboswitch is a unique RNA-based regulatory system that directly senses the aminoacylation status of tRNAs. nih.govnih.gov Located in the leader region of the mRNA, the T-box riboswitch can bind to a specific uncharged tRNA. nih.gov This binding event stabilizes an antiterminator structure, allowing transcription to continue into the downstream coding regions of the ilv genes. nih.govnih.gov When the cognate tRNA is charged with its amino acid, it cannot bind as effectively to the T-box, leading to the formation of a terminator hairpin and premature termination of transcription. nih.gov This elegant mechanism allows the cell to directly monitor the availability of charged tRNAs, the essential building blocks for protein synthesis, and adjust the production of the corresponding amino acids accordingly.

This direct sensing of tRNA charging levels provides a sensitive and efficient means of regulating gene expression in response to the immediate metabolic state of the cell, ensuring that the biosynthesis of this compound and, consequently, the branched-chain amino acids, is tightly coupled to the demands of protein synthesis. nih.govnih.gov

Catabolic Fates and Downstream Metabolism of 2,3 Dihydroxy 3 Methylpentanoic Acid

Conversion to 2-Keto-3-methylvaleric Acid by Dihydroxy Acid Dehydratase (DHAD)

The first step in the catabolism of 2,3-dihydroxy-3-methylpentanoic acid is its conversion to 2-keto-3-methylvaleric acid (also known as α-keto-β-methylvaleric acid). wikipedia.orgresearchgate.net This dehydration reaction is catalyzed by the enzyme dihydroxy-acid dehydratase (DHAD), a lyase that cleaves a carbon-oxygen bond to release a water molecule. wikipedia.orgnih.gov This enzyme is a crucial component in the biosynthetic pathways of branched-chain amino acids (BCAAs) like valine, leucine (B10760876), and isoleucine. wikipedia.orgresearchgate.net

The catalytic mechanism of dihydroxy-acid dehydratase is complex, relying on an iron-sulfur ([Fe-S]) cluster and a magnesium ion (Mg²⁺) as essential cofactors. nih.gov The reaction is proposed to start with a conserved serine residue in the enzyme's active site, acting as a base, abstracting a proton from the C2 position of the substrate. nih.govnih.gov The resulting carbanion is stabilized by the nearby Mg²⁺ ion. nih.gov

The [Fe-S] cluster, which can be either a [2Fe-2S] or a more oxygen-sensitive [4Fe-4S] type, functions as a Lewis acid. nih.gov It coordinates to the hydroxyl group at the C3 position of the substrate, facilitating the weakening and eventual cleavage of the C3-OH bond. nih.govnih.gov Following the elimination of water, a tautomerization step occurs to yield the final keto acid product, 2-keto-3-methylvaleric acid. nih.gov

Dihydroxy-acid dehydratase exhibits stereospecificity, preferentially acting on specific stereoisomers of its substrates. In the biosynthesis of L-isoleucine in organisms like yeast, the enzyme specifically processes (2R,3R)-2,3-dihydroxy-3-methylpentanoic acid. ymdb.ca This specificity ensures the correct formation of the subsequent keto acid necessary for producing the biologically active L-isomer of isoleucine. researchgate.netwikipedia.org

The efficiency and substrate affinity of dihydroxy-acid dehydratase can be described using Michaelis-Menten kinetics. nih.govditki.com The Michaelis constant (Kₘ) is a measure of the enzyme's affinity for its substrate; a lower Kₘ value indicates a higher affinity. ditki.comdrew.edu The catalytic efficiency is often expressed as kcat/Kₘ. nih.gov

Studies on DHAD from the thermoacidophilic archaeon Sulfolobus solfataricus have shown catalytic promiscuity, meaning it can act on various substrates, though it shows the highest activity with its primary substrates. nih.gov For example, its activity on 2,3-dihydroxyisovalerate (a related BCAA precursor) is significantly higher than on other sugar acids like D-gluconate. nih.gov

Table 1: Kinetic Parameters of Dihydroxy-Acid Dehydratase (DHAD) from Sulfolobus solfataricus

| Substrate | kcat/Kₘ (mM⁻¹ s⁻¹) |

|---|---|

| 2,3-Dihydroxyisovalerate | 140.3 nih.gov |

This table illustrates the substrate preference of a representative DHAD enzyme, highlighting its higher efficiency with the branched-chain dihydroxy acid compared to a sugar acid.

Subsequent Transamination to L-Isoleucine

Following the dehydration step, the resulting 2-keto-3-methylvaleric acid undergoes transamination to form L-isoleucine. wikipedia.orgnih.gov This reaction involves the transfer of an amino group from a donor molecule, typically another amino acid like glutamate (B1630785) or alanine, to the keto acid. wikipedia.orgnih.gov The reaction is catalyzed by aminotransferases, also known as transaminases, which are a class of enzymes that require pyridoxal-5'-phosphate (PLP), a derivative of vitamin B6, as a coenzyme to facilitate the amino group transfer. wikipedia.org For instance, in Escherichia coli, the enzyme transaminase B (encoded by the ilvE gene) or a valine-pyruvate aminotransferase (AvtA) can catalyze this conversion. researchgate.netnih.gov

Interconnection with Central Carbon Metabolism

The final product of this pathway, L-isoleucine, is intricately linked with the central carbon metabolism of the cell. Its catabolism provides key intermediates that can fuel energy production or be used in other biosynthetic pathways. nih.govnih.gov

The breakdown of L-isoleucine is unique in that it is both ketogenic and glucogenic. nih.govyoutube.com The catabolic process degrades the carbon skeleton of isoleucine into two key metabolic intermediates: acetyl-CoA and succinyl-CoA. nih.govnumberanalytics.com

Acetyl-CoA: This two-carbon unit can enter the Tricarboxylic Acid (TCA) cycle by condensing with oxaloacetate to form citrate. nih.govyoutube.com Alternatively, it can be used for the synthesis of ketone bodies, hence the "ketogenic" designation. youtube.com

Succinyl-CoA: This four-carbon intermediate is a direct component of the TCA cycle. nih.govdroracle.ai Its entry into the cycle contributes to the pool of intermediates that can be used for energy production (ATP synthesis) or siphoned off for gluconeogenesis (the synthesis of glucose), which is why isoleucine is also considered "glucogenic". nih.govyoutube.com

This dual fate of isoleucine's carbon skeleton demonstrates a direct and significant link between branched-chain amino acid metabolism and the central energy-producing pathway of the cell. nih.govnih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name | Other Common Names/Abbreviations |

|---|---|

| This compound | Dihydroxy-methylvalerate, DHMV, (2R,3R)-2,3-dihydroxy-3-methylvaleric acid nih.govymdb.ca |

| 2-Keto-3-methylvaleric acid | Keto-methylvalerate, KMV, α-keto-β-methylvaleric acid, 3-methyl-2-oxopentanoic acid researchgate.netnih.gov |

| L-Isoleucine | Isoleucine, Ile, I nih.govnumberanalytics.com |

| Dihydroxy acid dehydratase | DHAD, acetohydroxyacid dehydratase wikipedia.orgnih.gov |

| Acetyl-CoA | Acetyl-coenzyme A nih.govnumberanalytics.com |

| Succinyl-CoA | Succinyl-coenzyme A nih.govnumberanalytics.com |

| Pyridoxal-5'-phosphate | PLP wikipedia.org |

| Glutamate | |

| Alanine | |

| Oxaloacetate | |

| Citrate | |

| 2,3-Dihydroxyisovalerate | Dihydroxy-isovalerate, DHIV nih.gov |

Cross-talk with Glycolysis Pathway

The metabolic journey of this compound is intrinsically linked to the catabolism of the essential branched-chain amino acid, isoleucine. While a direct enzymatic interaction between this compound and glycolytic enzymes is not documented, its downstream metabolic products are key intermediates that directly and indirectly interface with the central glucose metabolism, including the glycolytic and gluconeogenic pathways.

The catabolism of isoleucine, for which this compound is a precursor, is a multistep process that ultimately yields acetyl-CoA and propionyl-CoA. numberanalytics.com This classifies isoleucine as both a ketogenic and a glucogenic amino acid. nih.govnih.gov The ketogenic component, acetyl-CoA, can enter the citric acid cycle to generate ATP or be used in the synthesis of ketone bodies. youtube.com The glucogenic component, propionyl-CoA, can be converted to succinyl-CoA, an intermediate of the citric acid cycle, which can then participate in gluconeogenesis to produce glucose. nih.gov

The degradation of this compound proceeds via its conversion to 2-keto-3-methylvalerate by the enzyme dihydroxy-acid dehydratase. wikipedia.orgwikipedia.org Subsequently, 2-keto-3-methylvalerate is oxidatively decarboxylated to form 2-methylbutyryl-CoA, which then undergoes a series of reactions to produce acetyl-CoA and propionyl-CoA. nih.gov

The intersection with glycolysis-related pathways occurs at the level of these end products:

Acetyl-CoA: This molecule is a pivotal hub in metabolism. It can be derived from the pyruvate (B1213749) dehydrogenase complex, the enzyme that links glycolysis to the citric acid cycle. Thus, the acetyl-CoA produced from isoleucine catabolism joins the same pool as that derived from glucose.

Succinyl-CoA: The conversion of propionyl-CoA to succinyl-CoA provides a direct entry point into the citric acid cycle. Intermediates of the citric acid cycle, such as malate, can be transported out of the mitochondria and converted to oxaloacetate, which is a precursor for gluconeogenesis. This pathway allows the carbon skeleton of isoleucine to be used for the synthesis of glucose, a process that is essentially the reverse of glycolysis.

Disruptions in glycolysis have been suggested to impact the catabolism of branched-chain amino acids. For instance, a decreased rate of glycolysis can lead to a reduced supply of amino group acceptors like pyruvate and an increased NADH/NAD+ ratio, which can inhibit the activity of the branched-chain α-keto acid dehydrogenase complex, a key enzyme in isoleucine catabolism. nih.gov

The following table summarizes the key enzymatic steps in the catabolism of this compound and the subsequent generation of products that interface with central carbon metabolism.

| Step | Substrate | Enzyme | Product | Metabolic Significance |

| 1 | This compound | Dihydroxy-acid dehydratase | 2-Keto-3-methylvalerate | Prepares the carbon skeleton for oxidative decarboxylation. wikipedia.org |

| 2 | 2-Keto-3-methylvalerate | Branched-chain α-keto acid dehydrogenase complex | 2-Methylbutyryl-CoA | Irreversible step committing the molecule to catabolism. nih.gov |

| 3 | 2-Methylbutyryl-CoA | Multiple enzymatic steps | Acetyl-CoA + Propionyl-CoA | Generation of ketogenic and glucogenic precursors. numberanalytics.comnih.gov |

| 4 | Propionyl-CoA | Propionyl-CoA carboxylase, Methylmalonyl-CoA epimerase, Methylmalonyl-CoA mutase | Succinyl-CoA | Anaplerotic re-entry into the citric acid cycle and precursor for gluconeogenesis. nih.gov |

Biological Occurrence and Physiological Significance

Occurrence and Function in Prokaryotic Systems (Bacteria and Archaea)

In prokaryotes, 2,3-dihydroxy-3-methylpentanoic acid is an indispensable component of the isoleucine biosynthetic pathway. This pathway, along with those for valine and leucine (B10760876), is vital for producing the branched-chain amino acids necessary for protein synthesis and other cellular functions. frenoy.eu The enzymes responsible for this pathway are highly conserved in bacteria and archaea. nih.gov

The synthesis of this compound begins with the condensation of pyruvate (B1213749) and α-ketobutyrate, a reaction catalyzed by acetohydroxy acid synthase. wikipedia.org The resulting compound, α-aceto-α-hydroxybutyrate, is then isomerized and reduced to form this compound. wikipedia.org This dihydroxy acid is subsequently dehydrated by the enzyme dihydroxy-acid dehydratase (DHAD) to yield α-keto-β-methylvalerate, the direct precursor to isoleucine. wikipedia.orgebi.ac.uk

The branched-chain amino acid biosynthetic pathway, in which this compound is an intermediate, is essential for the growth and survival of many prokaryotes. Isoleucine, the final product, is a fundamental building block for proteins. In the pathogenic bacterium Staphylococcus aureus, BCAAs are not only required for protein synthesis but also serve as precursors for branched-chain fatty acids, which are crucial for maintaining membrane fluidity. plos.org Furthermore, isoleucine acts as a signaling molecule that, along with GTP, modulates the activity of CodY, a global transcriptional regulator that controls metabolism and pathogenesis. plos.org

Studies on Escherichia coli have demonstrated the critical nature of this pathway. When the canonical route to α-ketobutyrate (a precursor in the pathway) is blocked, E. coli can harness alternative, or "underground," metabolic pathways to compensate, highlighting the cell's imperative to produce isoleucine for survival. nih.govelifesciences.org The inability to synthesize BCAAs can render bacteria non-replicative and quiescent, as seen in S. aureus mutants with defective BCAA uptake transporters when inside macrophages. plos.org

The metabolic pathway involving this compound is a significant target for metabolic engineering in microbial fermentation. The industrial production of L-isoleucine is primarily achieved through fermentation using bacteria like Corynebacterium glutamicum and Escherichia coli. nih.gov By modifying the expression of genes in the isoleucine synthesis pathway, researchers can enhance the production of this valuable amino acid. nih.govacs.org For instance, overexpressing genes such as ilvIH (encoding acetohydroxy acid synthase) and inactivating competing metabolic pathways can significantly increase L-isoleucine yields. acs.org

Furthermore, intermediates of the BCAA pathways are themselves valuable chemicals. There is growing interest in the biotechnological production of compounds like 2,3-dihydroxyisovalerate, a related intermediate in the valine pathway. nih.gov By engineering strains of bacteria such as Enterobacter cloacae to disrupt downstream enzymes like dihydroxy-acid dehydratase (ilvD), the accumulation and secretion of these precursor molecules can be achieved. nih.gov This demonstrates the potential to harness the BCAA biosynthetic pathway for the production of various high-value chemicals through microbial fermentation. nih.govmdpi.com

Presence and Role in Eukaryotic Systems

In eukaryotes, the biosynthesis of branched-chain amino acids, including the pathway involving this compound, is restricted to plants and fungi, as animals cannot synthesize these essential amino acids and must obtain them from their diet. asm.orgnih.govportlandpress.com

Plants synthesize BCAAs de novo, and this process is integral to their primary metabolism. researchgate.net The entire pathway, including the formation of this compound, occurs within the plastids. wikipedia.org The enzymes involved are homologous to those found in microorganisms. researchgate.net Threonine is the initial precursor for isoleucine synthesis in plants, being converted to α-ketobutyrate by threonine deaminase. researchgate.net

The importance of this pathway is highlighted by studies on Arabidopsis thaliana. A partial deficiency in isoleucine resulting from a mutation in the OMR1 gene, which encodes a threonine deaminase, leads to defects in root development, affecting both cell proliferation and expansion. nih.gov This indicates that isoleucine, and by extension its biosynthetic pathway, plays a specific and crucial role in plant development beyond its basic function in protein synthesis. nih.gov Interestingly, a deficiency in isoleucine can also trigger changes in the transcript levels of genes involved in the biosynthesis of other metabolites, such as methionine-derived glucosinolates, suggesting a complex regulatory interplay within plant metabolic networks. nih.gov

Fungi, like plants, are capable of synthesizing their own branched-chain amino acids. portlandpress.comnih.gov The biosynthetic pathway is well-characterized in the yeast Saccharomyces cerevisiae and is largely conserved in filamentous fungi such as Aspergillus species, though some diversity in gene duplication exists. asm.orgportlandpress.com In S. cerevisiae, the enzymes for BCAA synthesis are located in both the cytosol and mitochondria. mdpi.com

The regulation of this pathway in fungi is complex. In S. cerevisiae, it is controlled by the transcription factor LEU3, while in Aspergillus nidulans and Aspergillus fumigatus, the homolog is LeuB. portlandpress.comnih.gov The activity of these transcription factors is modulated by α-isopropylmalate, an intermediate in the leucine biosynthesis pathway, demonstrating a sophisticated feedback mechanism. nih.govmdpi.com However, in some basal fungi like Mortierella alpina, the genes for BCAA biosynthesis show little transcriptional regulation, suggesting that control is exerted primarily at the metabolic level through allosteric feedback inhibition of key enzymes. mdpi.com The BCAA pathway is also important for the production of secondary metabolites in fungi, linking it to broader aspects of fungal biology and chemical diversity. portlandpress.comnih.govnih.govmdpi.com

Evolutionary Conservation and Divergence of Branched-Chain Amino Acid Biosynthetic Pathways

The biosynthetic pathway for branched-chain amino acids is ancient and highly conserved, yet it also shows interesting patterns of divergence across the domains of life. nih.gov The core set of enzymatic reactions, including the formation and dehydration of dihydroxy acid intermediates like this compound, is found in bacteria, archaea, and eukarya (plants and fungi). koreascience.kr

Phylogenetic analyses of key enzymes, such as dihydroxy-acid dehydratase (DHAD), reveal evolutionary relationships. For instance, DHAD sequences from archaea separate into two distinct domains: crenarchaeota and euryarchaeota. koreascience.kr Interestingly, the crenarchaeotal DHADs cluster more closely with eukaryotic versions of the enzyme, while the euryarchaeotal DHADs are closer to their bacterial counterparts. koreascience.kr This suggests that the genes for the eukaryotic and bacterial enzymes may have been transferred independently from different archaeal lineages early in evolutionary history. koreascience.kr

Interactive Data Table: Key Enzymes in the Isoleucine Biosynthetic Pathway

| Enzyme | Gene (E. coli) | Reaction Step | Substrate | Product |

| Threonine Deaminase | ilvA | Step 1 | L-Threonine | α-Ketobutyrate |

| Acetohydroxy Acid Synthase | ilvB, ilvI, ilvH | Step 2 | α-Ketobutyrate + Pyruvate | α-Aceto-α-hydroxybutyrate |

| Ketol-Acid Reductoisomerase | ilvC | Step 3 | α-Aceto-α-hydroxybutyrate | This compound |

| Dihydroxy-acid Dehydratase | ilvD | Step 4 | This compound | α-Keto-β-methylvalerate |

| Branched-Chain Aminotransferase | ilvE | Step 5 | α-Keto-β-methylvalerate | L-Isoleucine |

Chemical Synthesis and Stereochemical Control of 2,3 Dihydroxy 3 Methylpentanoic Acid

Total Synthesis Routes and Methodological Innovations

The total synthesis of 2,3-dihydroxy-3-methylpentanoic acid has been achieved through various routes, often focusing on the controlled generation of the two stereocenters. A notable synthesis was reported by Crout and coworkers, which provided access to both the erythro and threo diastereomers. wikipedia.orgrsc.org

The synthesis commenced from the starting material ethyl 2-methylacetoacetate. This was subjected to a condensation reaction with ethyl cyanoacetate, followed by hydrolysis and decarboxylation to yield 3-methyl-2-oxopentanoic acid. The subsequent steps focused on the stereoselective reduction of the ketone and the introduction of the second hydroxyl group.

Methodological innovations in the synthesis of dihydroxy acids often involve the use of stereoselective reducing agents and chiral auxiliaries to control the stereochemical outcome. While not explicitly detailed for this specific molecule in the provided search results, modern synthetic methods such as Sharpless asymmetric dihydroxylation of a suitable unsaturated precursor could offer a more direct and highly enantioselective route to specific stereoisomers. wikipedia.orgmdpi.com This reaction is a powerful tool for the synthesis of vicinal diols from alkenes with high enantioselectivity, governed by the choice of the chiral ligand (e.g., (DHQ)2-PHAL or (DHQD)2-PHAL). wikipedia.orgmdpi.com

The biosynthesis of this compound in microorganisms involves the enzymatic reduction of α-aceto-α-hydroxybutyrate, followed by the action of a dihydroxyacid dehydratase. wikipedia.org This natural pathway provides inspiration for biocatalytic approaches in the laboratory, which can offer high stereoselectivity under mild reaction conditions.

Asymmetric and Stereoselective Synthesis Strategies

The control of stereochemistry is paramount in the synthesis of this compound, as the biological activity is often specific to a single stereoisomer. The naturally occurring acid, an intermediate in the biosynthesis of isoleucine, has been identified as having the (2R,3R) absolute configuration. rsc.orgcapes.gov.br

The synthesis developed by Crout and coworkers provides a clear example of a diastereoselective approach to both the erythro and threo isomers of this compound. rsc.org The separation of these diastereomers was a key step in their work, allowing for the characterization of each isomer.

The erythro and threo nomenclature describes the relative stereochemistry of the two adjacent chiral centers. In the context of this compound, the erythro isomer has the two hydroxyl groups on the same side in a Fischer projection, while the threo isomer has them on opposite sides. The synthesis yielded a mixture of these diastereomers, which could be separated by chromatography.

Table 1: Diastereoselective Synthesis of this compound Isomers

| Diastereomer | Relative Stereochemistry | Method of Separation |

| erythro | (2R,3R) or (2S,3S) | Chromatographic separation of the diastereomeric mixture. |

| threo | (2R,3S) or (2S,3R) | Chromatographic separation of the diastereomeric mixture. |

Data synthesized from the description in Crout et al. rsc.org

The enantioselective synthesis of this compound aims to produce a single enantiomer out of the four possible stereoisomers. The work by Crout and coworkers established that the naturally occurring (–)-acid, which is a precursor to isoleucine, is the (–)-erythro-isomer with the absolute configuration of (2R,3R). rsc.orgcapes.gov.br

Their approach to determining the absolute configuration involved the synthesis of both the (–)-erythro and (–)-threo isomers and comparing their properties to the natural product. This demonstrates a resolution-based approach to obtaining enantiomerically enriched compounds.

Modern enantioselective strategies could involve the use of chiral catalysts or starting materials from the chiral pool. For instance, an asymmetric aldol (B89426) reaction between a chiral enolate and a suitable ketone could establish the two stereocenters with high enantioselectivity.

Table 2: Enantiomeric Forms of this compound

| Enantiomer | Absolute Configuration | Relationship to Natural Product |

| (–)-erythro-2,3-Dihydroxy-3-methylpentanoic acid | (2R,3R) | Identical to the natural isoleucine precursor. rsc.orgcapes.gov.br |

| (+)-erythro-2,3-Dihydroxy-3-methylpentanoic acid | (2S,3S) | Enantiomer of the natural product. |

| (–)-threo-2,3-Dihydroxy-3-methylpentanoic acid | (2R,3S) or (2S,3R) | Diastereomer of the natural product. |

| (+)-threo-2,3-Dihydroxy-3-methylpentanoic acid | (2R,3S) or (2S,3R) | Diastereomer of the natural product. |

Data synthesized from the description in Crout et al. rsc.orgcapes.gov.br

Derivatization for Analytical or Spectroscopic Studies

The analysis of this compound and its stereoisomers by techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy often requires chemical derivatization. This is because the polar hydroxyl and carboxylic acid functional groups can lead to poor chromatographic peak shape and low volatility, and can complicate NMR spectral interpretation.

For GC-MS analysis, a common derivatization strategy for compounds containing hydroxyl and carboxylic acid groups is silylation. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to convert the acidic protons of the hydroxyl and carboxylic acid groups into trimethylsilyl (B98337) (TMS) ethers and esters, respectively. This increases the volatility and thermal stability of the analyte, making it suitable for GC analysis. The mass spectra of the resulting TMS derivatives can then be used for identification and quantification.

For NMR spectroscopic studies, derivatization can be used to resolve overlapping signals or to determine enantiomeric purity. The formation of diastereomeric derivatives by reaction with a chiral derivatizing agent allows for the differentiation of enantiomers by NMR, as they will exhibit distinct signals.

While a specific derivatization protocol for this compound was not detailed in the provided search results, the methods used for the analysis of the closely related 2-hydroxy-3-methylpentanoic acid are directly applicable.

Table 3: Common Derivatization Reagents for Hydroxy and Carboxylic Acids

| Analytical Technique | Derivatization Reagent | Purpose |

| GC-MS | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Increases volatility and thermal stability by forming TMS derivatives. |

| GC-MS | Pentafluorobenzyl bromide (PFB-Br) | Forms PFB esters and ethers, which are highly electron-capturing for sensitive detection. nih.gov |

| NMR Spectroscopy | Chiral derivatizing agents (e.g., Mosher's acid) | Forms diastereomeric derivatives to allow for the determination of enantiomeric purity. |

Analytical Methodologies for Characterization and Quantification

Chromatographic Separation Techniques for 2,3-Dihydroxy-3-methylpentanoic Acid in Complex Matrices

Chromatographic methods are essential for separating this compound from other structurally similar metabolites present in biological samples, thereby enabling its accurate quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. However, due to the low volatility of this compound, which possesses both hydroxyl and carboxylic acid functional groups, derivatization is a mandatory step prior to GC-MS analysis. colostate.edu This process involves chemically modifying the analyte to increase its volatility and thermal stability. sigmaaldrich.com

Common derivatization methods for organic acids include silylation and alkylation. colostate.edu For hydroxy acids, a two-step derivatization is often employed. The hydroxyl groups are typically converted to trimethylsilyl (B98337) (TMS) ethers, and the carboxylic acid group is esterified, for instance, by forming a methyl ester. colostate.edu Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) are commonly used for silylation. sigmaaldrich.com

A study on the quantitative determination of various hydroxy acids in alcoholic beverages utilized a derivatization with 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr) followed by GC-MS analysis. researchgate.net This method, while not directly on this compound, demonstrates a viable approach for similar compounds, achieving low detection limits in the µg/L range. researchgate.net The synthesis and GC-MS analysis of stereoisomers of the related compound, 2-hydroxy-3-methylpentanoic acid, have also been described, highlighting the capability of GC-MS to separate and identify stereoisomers after appropriate derivatization. nih.gov

The mass spectrometer detector provides high selectivity and sensitivity, allowing for the identification of the derivatized compound based on its characteristic mass spectrum and retention time.

Table 1: GC-MS Derivatization and Analysis Parameters for Hydroxy Acids

| Parameter | Description | Reference |

|---|---|---|

| Derivatization Reagent | 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr) | researchgate.net |

| Reaction Conditions | Room temperature for 30 minutes | researchgate.net |

| Preconcentration | Solid phase extraction (SPE) | researchgate.net |

| Detection Limits | 0.5 to 29 µg L⁻¹ for various hydroxy acids | researchgate.net |

| Reproducibility | Better than 12% RSD in most cases | researchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for the analysis of non-volatile and polar compounds like this compound, often without the need for derivatization. nih.govnih.gov However, to enhance sensitivity and chromatographic retention, especially for short-chain fatty acids, derivatization is frequently employed. shimadzu.eu

Several derivatization reagents can be used to improve the ionization efficiency of carboxylic acids in electrospray ionization (ESI) mass spectrometry. shimadzu.eu For instance, 3-nitrophenylhydrazine (B1228671) (3-NPH) has been successfully used to derivatize short-chain fatty acids, allowing for their analysis in complex matrices. shimadzu.eu This approach is advantageous as the reaction proceeds under mild, aqueous conditions, preventing the loss of volatile components. shimadzu.eu

A validated LC-MS/MS method for the simultaneous quantification of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma utilized direct injection after protein precipitation, demonstrating the feasibility of analyzing related hydroxy acids without derivatization. nih.gov This method achieved a validated range of 0.078–5 µg/mL for 3-hydroxypentanoic acid. nih.gov The use of a tandem mass spectrometer allows for highly selective and sensitive detection through multiple reaction monitoring (MRM). nih.gov

Table 2: LC-MS/MS Method Parameters for a Related Hydroxy Acid

| Parameter | Description | Reference |

|---|---|---|

| Sample Preparation | Protein precipitation with methanol (B129727) containing 0.2% formic acid | nih.gov |

| Chromatographic Column | Phenomenex Luna C18 | nih.gov |

| Mobile Phases | Water with 0.1% formic acid and methanol with 0.1% formic acid | nih.gov |

| Detection Mode | Negative electrospray ionization (ESI) | nih.gov |

| Validated Range | 0.078–5 µg/mL for 3-hydroxypentanoic acid | nih.gov |

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is a common method for the analysis of organic acids. oiv.intshimadzu.com The separation of organic acids can be achieved using various HPLC modes, including ion-exchange, ion-exclusion, and reversed-phase chromatography. shimadzu.com Ion-exclusion chromatography is particularly well-suited for the analysis of organic acids, utilizing a cation exchange resin in the H+ form and an acidic mobile phase. shimadzu.com

For the detection of organic acids like this compound, a UV detector set at a low wavelength (around 210 nm) is typically used to monitor the absorbance of the carboxyl group. oiv.intnih.gov A study on the simultaneous determination of 13 organic acids in fungal culture media employed an HPLC system with a UV detector at 210 nm and a perchloric acid solution as the mobile phase. nih.gov This method demonstrated good linearity and recovery for a range of organic acids. nih.gov While not as sensitive or selective as mass spectrometry-based methods, HPLC-UV provides a reliable and cost-effective approach for quantifying higher concentrations of organic acids.

Spectroscopic Methods for Structural Elucidation within a Pathway Context (e.g., NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including metabolites like this compound. Both proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom in the molecule, allowing for the confirmation of its structure and stereochemistry.

Predicted ¹H-NMR and ¹³C-NMR spectra for this compound are available in public databases. ymdb.ca These predicted spectra can be compared with experimental data obtained from isolated or synthesized compounds to verify their identity. NMR is particularly powerful for determining the relative and absolute configuration of stereocenters, which is crucial for understanding the biological activity of chiral molecules.

Enzymatic Assays for Pathway Component Activity and Metabolite Levels

Enzymatic assays are used to measure the activity of specific enzymes within a metabolic pathway or to quantify the concentration of a particular metabolite. In the context of this compound, which is an intermediate in the isoleucine biosynthesis pathway, the activity of the enzyme dihydroxy-acid dehydratase (DHAD) is of particular interest. wikipedia.orgwikipedia.org

DHAD catalyzes the dehydration of 2,3-dihydroxy-3-methylpentanoate to 2-keto-3-methylvalerate. wikipedia.org The activity of DHAD can be measured by monitoring the formation of the α-keto acid product. A common method involves a colorimetric assay where the keto acid product reacts with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a hydrazone, which can be quantified spectrophotometrically. nih.gov

A typical assay for DHAD activity involves incubating the enzyme with its substrate, (2R,3R)-2,3-dihydroxy-3-methylpentanoate, in a buffered solution containing a required cofactor, such as Mg²⁺. nih.gov The reaction is stopped at various time points, and the amount of product formed is measured. nih.gov Such assays are crucial for characterizing the kinetic properties of the enzyme and for screening potential inhibitors. nih.govnih.gov

Table 3: Components of a Typical Dihydroxy-acid Dehydratase (DHAD) Assay

| Component | Purpose | Reference |

|---|---|---|

| Enzyme | Dihydroxy-acid dehydratase (DHAD) | nih.govnih.gov |

| Substrate | (2R,3R)-2,3-dihydroxy-3-methylpentanoate | wikipedia.orgnih.gov |

| Buffer | e.g., Tris-HCl, pH 8.5 | nih.gov |

| Cofactor | MgCl₂ | nih.gov |

| Detection Reagent | 2,4-dinitrophenylhydrazine (DNPH) | nih.gov |

Isotopic Tracing Techniques for Metabolic Flux Analysis

Isotopic tracing is a powerful technique used to track the flow of atoms through metabolic pathways, providing insights into metabolic flux. pnas.org This involves feeding cells or organisms with substrates labeled with stable isotopes, such as ¹³C or ¹⁵N, and then analyzing the isotopic enrichment in downstream metabolites. pnas.orgrsc.org

In the context of this compound, isotopic labeling studies of the isoleucine biosynthesis pathway can reveal the contribution of different precursors to its synthesis and its fate within the cell. frontiersin.org For example, by providing cells with ¹³C-labeled glucose, one can trace the incorporation of the ¹³C label into the carbon backbone of this compound and subsequently into isoleucine. pnas.org The pattern of isotopic enrichment in these molecules can be determined using mass spectrometry or NMR spectroscopy. pnas.orgrsc.org

These studies are crucial for understanding how metabolic pathways are regulated under different physiological conditions and for identifying potential bottlenecks or alternative routes in metabolism. pnas.orgfrontiersin.org

Genetic and Genomic Underpinnings of 2,3 Dihydroxy 3 Methylpentanoic Acid Metabolism

Identification and Characterization of Genes Encoding Biosynthetic and Catabolic Enzymes

The genes encoding the enzymatic machinery for BCAA metabolism, including the synthesis and degradation of 2,3-dihydroxy-3-methylpentanoic acid, have been extensively studied. Their organization and function vary significantly between prokaryotes and eukaryotes.

In many prokaryotic organisms, the genes involved in BCAA biosynthesis are organized into operons, allowing for coordinated regulation. A classic example is found in Bacillus subtilis, where the genes are clustered in the ilv-leu operon. nih.gov This operon encompasses genes for both isoleucine-valine (ilv) and leucine (B10760876) (leu) synthesis, such as ilvBHC and leuABCD, which are transcribed into a single large mRNA molecule of approximately 8.5 kb. researchgate.netnih.gov Similarly, the structural genes for the isoleucine-valine pathway are clustered in Escherichia coli. ias.ac.in In Micrococcus luteus, a key gene cluster encodes the components of the branched-chain α-keto acid dehydrogenase (BCKD) complex, which is crucial for the catabolism of BCAAs. frontiersin.org

Table 1: Key Genes in Prokaryotic BCAA Metabolism

| Gene/Operon | Encoded Enzyme/Function | Organism Example |

|---|---|---|

| ilv-leu | Poly-cistronic operon for isoleucine, valine, and leucine biosynthesis | Bacillus subtilis |

| ilvB | Acetolactate synthase (large subunit) | Bacillus subtilis |

| ilvH | Acetolactate synthase (small subunit) | Bacillus subtilis |

| ilvC | Ketol-acid reductoisomerase (Acetohydroxy acid isomeroreductase) | Bacillus subtilis, E. coli |

| ilvD | Dihydroxy-acid dehydratase | E. coli |

In contrast to prokaryotes, the genes for BCAA metabolism in eukaryotes are typically not organized in operons but exist as individual genes that may have multiple isoforms, or isozymes, with distinct subcellular localizations and regulatory properties. For instance, mammals possess two primary isozymes of branched-chain amino acid aminotransferase (BCAT): the cytosolic BCAT1 and the mitochondrial BCAT2. frontiersin.orgnih.govnih.gov These isozymes play critical roles in nitrogen metabolism and BCAA homeostasis in different tissues.

In the yeast Saccharomyces cerevisiae, the gene encoding dihydroxy-acid dehydratase, the enzyme that acts upon this compound, is designated ILV3. ebi.ac.uk Plants exhibit significant complexity in their genetic makeup for BCAA synthesis. In Arabidopsis thaliana, the first committed enzyme in the pathway, acetohydroxy acid synthase (AHAS), is composed of catalytic and regulatory subunits, with the latter being encoded by genes like VAT1. nih.gov A comprehensive mapping study in tomato (Solanum lycopersicum) identified 30 distinct genes associated with BCAA metabolism distributed across several chromosomes, highlighting the dispersed nature of this pathway's genetic architecture in plants. oup.com

Gene Expression Regulation and Promoter Architectures

The expression of genes involved in this compound metabolism is tightly regulated at the transcriptional level. This regulation is crucial for responding to nutritional cues and maintaining appropriate intracellular concentrations of BCAAs.

In prokaryotes such as B. subtilis, the ilv-leu operon is regulated by a mechanism of transcription attenuation. nih.govresearchgate.net A promoter region is located upstream of the first gene, ilvB, followed by a 482-base-pair leader sequence that contains a transcriptional terminator. researchgate.net The efficiency of this termination is sensitive to the availability of leucine. nih.govresearchgate.net Furthermore, the expression of this operon is influenced by global regulators that link amino acid metabolism with the cell's carbon and nitrogen status. The operon is repressed by CodY (in response to high GTP and BCAA levels) and TnrA (under nitrogen-limiting conditions), and it is activated by CcpA in the presence of sufficient carbon sources. researchgate.netnih.gov The promoter architecture reflects this complexity, featuring binding sites for both CcpA and CodY. researchgate.net

In eukaryotes, gene expression variability is determined by the promoter's sequence and its architecture. elifesciences.orgnih.gov Genes related to core metabolic processes, including amino acid synthesis, tend to exhibit stable expression levels, which is often conferred by promoters with flexible transcription start sites. This flexibility can provide robustness against genetic mutations. nih.govbiorxiv.org In contrast, genes involved in environmental responses show higher plasticity in their expression. elifesciences.org Studies in wheat have identified dozens of transcripts for BCAA biosynthetic genes, some of which are differentially expressed during pathogenic fungal infections, indicating a role for this pathway in plant defense responses. nih.gov

Mutational Analysis and Genetic Engineering of Pathway Genes for Research Purposes

Genetic manipulation of the BCAA pathway genes has been a powerful tool for both fundamental research and agricultural applications. Mutational analyses have elucidated the function of specific genetic elements and enzymes. For example, targeted mutations within the terminator stem of the B. subtilisilv-leu leader region were shown to disrupt attenuation, leading to a significant increase in the operon's expression. nih.gov

In E. coli, the deletion of genes encoding threonine deaminase (ilvA and tdcB) results in isoleucine auxotrophy. However, these strains can evolve to restore isoleucine synthesis through the activation of latent, or "underground," metabolic pathways, often involving mutations in other genes that enhance promiscuous enzyme activities. nih.govelifesciences.org Another study identified a mutation in an E. coli allele, named ilvJ662, which activated a cryptic gene leading to the expression of a novel acetohydroxy acid synthase isozyme that is resistant to feedback inhibition by valine. nih.gov

Comparative Genomics and Phylogenetics of Branched-Chain Amino Acid Pathways

Comparative genomic and phylogenetic analyses reveal the evolutionary history and diversity of the BCAA biosynthesis pathway. While the core pathway is highly conserved, different organisms have evolved distinct routes for producing the necessary precursors. The most prevalent pathway for isoleucine synthesis begins with threonine. researchgate.net However, alternative pathways that start from pyruvate (B1213749) or glutamate (B1630785) have been identified in various microorganisms. researchgate.net

Studies of halophilic archaea, for instance, have shown surprising diversity in their metabolic capabilities despite living in similar extreme environments. Comparative genomics revealed that some of these species simultaneously operate both the threonine-dependent and pyruvate-dependent pathways to synthesize isoleucine. researchgate.net The availability of vast genomic data, including sequences for enzymes like BCAT from hundreds of thousands of species, allows for detailed molecular comparisons to understand the evolution of their function and regulation. frontiersin.org Phylogenetic trees constructed from the amino acid sequences of key enzymes, such as acetolactate synthase (ALS), across different plant species have provided insights into the evolutionary relationships and conserved functional domains of these critical proteins. researchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Aceto-2-hydroxybutanoate |

| 2-Keto-3-methylvalerate |

| Acetyl-CoA |

| Aspartate |

| Citramalate |

| Glutamate |

| Glycine |

| Homoserine |

| Isoleucine |

| Leucine |

| Methionine |

| O-Succinyl-L-homoserine |

| Oxaloacetate |

| Propionate |

| Pyruvate |

| Threonine |

| Tryptophan |

Structural Biology and Enzyme Mechanism Studies of Relevant Enzymes

Three-Dimensional Structures of Key Enzymes (e.g., ALS, KARI, DHAD)

The enzymes responsible for the pathway leading to and involving 2,3-dihydroxy-3-methylpentanoic acid have been extensively studied using techniques like X-ray crystallography and cryo-electron microscopy, revealing complex and highly organized molecular architectures.

Ketol-Acid Reductoisomerase (KARI) catalyzes two distinct steps in the branched-chain amino acid biosynthesis pathway. nih.govmdpi.com There are two main classes of KARI. Class I enzymes, found in fungi and most bacteria, are typically shorter, while Class II enzymes, characteristic of plants and some bacteria like Escherichia coli, are longer due to a domain duplication. nih.govnih.gov The enzyme consists of two primary domains: an N-terminal domain with a mixed α/β structure that binds the NADPH cofactor, similar to other pyridine (B92270) nucleotide-dependent dehydrogenases, and a C-terminal domain that is predominantly α-helical. nih.govnih.gov KARI can exist in various oligomeric states; for instance, spinach KARI is a dimer, E. coli KARI is a tetramer, and Pseudomonas aeruginosa KARI forms a dodecamer. nih.govnih.gov The structure of a dodecameric KARI from a marine thermophilic archaeon has been resolved in both open and closed conformations, illustrating the dynamic movements required for its function. mdpi.com

Dihydroxyacid Dehydratase (DHAD) catalyzes the dehydration of 2,3-dihydroxy acids. wikipedia.org The structure of DHAD from Arabidopsis thaliana reveals a monomeric protein, although it can form a crystallographic dimer. virginia.eduresearchgate.net It contains a hydrophobic core and possesses a [2Fe-2S] iron-sulfur cluster essential for its catalytic activity. virginia.edu However, some bacterial DHADs, like the one from E. coli, are thought to contain a [4Fe-4S] cluster. nih.gov The enzyme from Synechocystis sp. PCC 6803 has also been characterized structurally. rcsb.org The tertiary structure features inwardly facing nonpolar residues from helical structures, creating the hydrophobic core and the active site. virginia.edu

Table 1: Structural Characteristics of Key Enzymes

| Enzyme | Organism Example | Quaternary Structure | Key Structural Features | PDB ID Example |

|---|---|---|---|---|

| ALS | Arabidopsis thaliana | Dodecamer (A8B4C4) | Three domains (α, β, γ) per catalytic subunit; regulatory subunit core. rcsb.org | 6U9H rcsb.org |

| Klebsiella pneumoniae | Dimer/Tetramer | Lacks the FAD-binding groove found in AHAS. news-medical.netnih.gov | 1OZH nih.gov | |

| KARI | Escherichia coli (Class II) | Tetramer | Two domains: NADPH-binding (α/β) and a mainly α-helical domain. nih.govnih.gov | 1YVE nih.gov |

| Spinach (Class II) | Dimer | Two domains with a buried active site in the resting state. nih.gov | 1NP3 | |

| Azotobacter vinelandii (Class I) | Dimer | Distinct NADPH phosphate-binding loop geometry. rcsb.org | 4XIY rcsb.org | |

| DHAD | Arabidopsis thaliana | Monomer (functional) | Contains a [2Fe-2S] cluster and a hydrophobic active site core. virginia.edu | 5ZE4 virginia.edu |

| Synechocystis sp. | Dimer (in crystal) | Lyase family enzyme. rcsb.org | 6NTE rcsb.org |

Active Site Architecture and Identification of Catalytic Residues

The active sites of ALS, KARI, and DHAD are finely tuned environments where catalysis occurs, involving specific amino acid residues and cofactors.

Acetolactate Synthase (ALS) requires ThDP, Mg²⁺, and, in the biosynthetic form (AHAS), FAD as cofactors for its activity. news-medical.net The catalytic reaction is initiated by the binding of pyruvate (B1213749) to the active center. news-medical.net The active site involves a complex interplay of residues from the α, β, and γ domains of the large subunit. news-medical.net In catabolic ALS, which lacks FAD, the active site is still dependent on ThDP and Mg²⁺. nih.govebi.ac.uk The ThDP cofactor adopts an unusual V-conformation, forced by a methionine residue (Met422 in Bacillus subtilis), which is thought to increase the acidity of the ThDP C2 proton, enhancing the enzyme's catalytic rate. ebi.ac.uk Studies on tobacco AHAS suggest a mechanism involving an unprotonated base with a pK of 6.48 and a protonated group with a pK of 8.25 for catalysis. nih.gov

Ketol-Acid Reductoisomerase (KARI) possesses a single active site where both the isomerization and reduction reactions take place. mdpi.comnih.gov The active site binds two Mg²⁺ ions and the cofactor NAD(P)H. acs.orgebi.ac.uk In E. coli KARI, the active site contains eight conserved polar amino acid residues critical for its dual functions. nih.gov Specific catalytic residues include D315, E319, and E496, which, along with coordinating water molecules, are essential for the reaction. acs.org Site-directed mutagenesis studies have shown that several of these conserved residues are crucial for the isomerase activity, while the reductase activity is less specific. nih.gov

Dihydroxyacid Dehydratase (DHAD) has an active site containing a catalytically essential [2Fe-2S] or [4Fe-4S] cluster and a divalent metal ion, typically Mg²⁺. virginia.eduuniprot.org In Arabidopsis thaliana DHAD, the active site is a hydrophobic pocket where sulfate, an inhibitor, binds to Arg-25, Ser-31, Lys-30, and Asp-46. virginia.edu Key residues identified for substrate interaction include Ile-177, Phe-181, Leu-465, Ser-489, and Val-178. virginia.edu The hydroxycarboxylic acid group of substrates and inhibitors mimics the natural substrate by interacting with D140, E463, and the Mg²⁺ ion. nih.gov

Table 2: Key Catalytic Residues and Cofactors

| Enzyme | Cofactors | Key Active Site Residues | Function of Residues/Cofactors |

|---|---|---|---|

| ALS | ThDP, Mg²⁺, FAD (biosynthetic) | Met422 (B. subtilis), Asp447 (B. subtilis) | ThDP is the core catalytic cofactor for decarboxylation and carbanion transfer. nih.govebi.ac.uk Mg²⁺ and FAD are essential for stability and activity. news-medical.net Met422 forces ThDP into a reactive conformation. ebi.ac.uk |

| KARI | NAD(P)H, 2x Mg²⁺ | D315, E319, E496 (E. coli) | Mg²⁺ ions bridge the substrate and are crucial for the alkyl migration step. acs.orgebi.ac.uknih.gov NAD(P)H serves as the hydride donor for the reduction step. ebi.ac.uk D315, E319, E496 are key catalytic residues. acs.org |

| DHAD | [2Fe-2S] or [4Fe-4S] cluster, Mg²⁺ | D140, E463, I177, F181, L465 (A. thaliana) | The Fe-S cluster is essential for the dehydration reaction. virginia.edunih.gov Mg²⁺ and residues D140/E463 coordinate the substrate's hydroxycarboxylic acid group. nih.gov Other residues form a hydrophobic binding pocket. virginia.edu |

Substrate Binding and Conformational Dynamics

The binding of substrates to these enzymes often induces significant conformational changes that are critical for catalysis.

Acetolactate Synthase (ALS) binds two molecules of pyruvate (or one pyruvate and one 2-ketobutyrate) sequentially. news-medical.netnih.gov The first step involves the binding of pyruvate, followed by its decarboxylation to form a hydroxyethyl-ThDP intermediate. news-medical.netnih.gov This intermediate then attacks a second keto-acid substrate. The binding of inhibitors can block the entrance to the catalytic site, preventing substrate access. redalyc.org

Ketol-Acid Reductoisomerase (KARI) exhibits significant conformational changes upon ligand binding, a process known as induced fit. rcsb.orgnih.gov In Class I KARI, the active site closes upon binding of the NAD(P)H cofactor and metal ions. rcsb.org In contrast, the Class II KARI from E. coli shows an opening of the active site upon cofactor binding, while the spinach enzyme's active site becomes more buried. nih.govnih.gov Isothermal titration calorimetry studies on E. coli KARI have shown that Mg²⁺ binding increases structural disorder, whereas NADPH binding enhances structural rigidity. nih.gov These dynamics are crucial for orchestrating the two-step reaction within a single active site. nih.gov

Dihydroxyacid Dehydratase (DHAD) binds its dihydroxy acid substrate in a specific orientation within its active site. The binding is facilitated by interactions with the Fe-S cluster, the Mg²⁺ ion, and key amino acid residues. nih.gov The binding of the inhibitor aspterric acid, which is larger than the natural substrate, demonstrates the flexibility of the active site. Its hydrophobic moiety occupies the substrate entrance channel, forming extensive interactions with hydrophobic residues, while its hydrophilic hydroxycarboxylic acid group mimics the substrate's interactions with the catalytic machinery. nih.gov

Enzyme-Inhibitor Interaction Studies (Mechanistic Focus)

The enzymes of the branched-chain amino acid pathway are major targets for herbicides and potential antimicrobial agents, making the study of their inhibition mechanisms particularly important.

Acetolactate Synthase (ALS) is the target of several classes of commercial herbicides, including sulfonylureas (SUs), imidazolinones (IMIs), triazolopyrimidines, pyrimidinyl-benzoates (PYBs), and sulfonylamino-carbonyl-triazolinones (SCTs). nih.govwikipedia.org These inhibitors generally act by binding to a site near the active site entrance, blocking substrate access. redalyc.org Inhibition is often slow and reversible, and can be accumulative. nih.gov Structural studies show that different inhibitor families can induce distinct changes in the enzyme and its cofactors. For example, the binding of PYB inhibitors to A. thaliana AHAS leads to the cleavage of the ThDP cofactor's thiazolium ring, whereas SCTs cause a modification of ThDP to thiamine (B1217682) 2-thiazolone diphosphate. nih.gov Imidazolinone herbicides like imazethapyr (B50286) exhibit enantioselective inhibition of ALS. nih.gov

Ketol-Acid Reductoisomerase (KARI) is inhibited by compounds that act as transition-state analogs or by competitive inhibitors. researchgate.net N-hydroxy-N-isopropyloxamate is a potent competitive inhibitor with herbicidal activity that mimics the transition state of the reaction. researchgate.net The KARI-catalyzed reaction mechanism involves the deprotonation of the substrate's C2 hydroxyl group, followed by alkyl migration and then hydride transfer from NADPH. nih.gov Inhibitors can be designed to target these specific mechanistic steps. nih.gov N-isopropyl oxalylhydroxamate (IpOHA) is another potent, time-dependent inhibitor of KARI. nih.govnih.gov

Dihydroxyacid Dehydratase (DHAD) is a target for natural product inhibitors like aspterric acid, a fungal sesquiterpenoid. uniprot.orgnih.gov Aspterric acid acts as a potent competitive inhibitor, mimicking the binding of the natural substrate through its hydroxycarboxylic acid group while its larger hydrophobic part occupies the substrate entry channel. nih.gov This dual interaction explains its strong binding affinity. nih.gov Structural studies of DHAD in complex with inhibitors have revealed that the enzyme's substrate channel can be modified to confer resistance, for example, by narrowing the channel to prevent inhibitor binding without compromising activity on the smaller natural substrates. nih.gov Recently, α-hydroxycarboxylic acid derivatives have been designed as substrate-based inhibitors, with one compound showing a stronger affinity for DHAD than the natural substrate and revealing a unique binding mechanism in its co-crystal structure. nih.gov

Biotechnological and Metabolic Engineering Applications

Strategies for Overproduction of Branched-Chain Amino Acids via Pathway Modification

The fermentative production of branched-chain amino acids (BCAAs) such as L-valine, L-leucine, and L-isoleucine has garnered significant attention for their applications in animal feed, cosmetics, and pharmaceuticals. nih.gov Metabolic engineering has become a primary strategy for developing microbial strains that can efficiently overproduce these valuable amino acids, moving away from older methods of random mutagenesis. nih.govkaist.ac.kr A thorough understanding of the BCAA biosynthesis pathways, their regulatory circuits, and transport systems is fundamental to designing effective engineering strategies. kaist.ac.krresearchgate.net

A key focus of pathway modification is overcoming the natural regulatory mechanisms that limit production, such as feedback inhibition. researchgate.net For instance, acetohydroxyacid synthase (AHAS) is a crucial enzyme in the BCAA biosynthetic pathway, but it is subject to feedback inhibition by the end-product amino acids. researchgate.net Significant research has been dedicated to modifying AHAS to relieve this inhibition, which is a critical step in enhancing the production of all three BCAAs. researchgate.net

Engineering efforts in host organisms like Corynebacterium glutamicum and Escherichia coli have demonstrated the potential of these strategies. researchgate.netresearchgate.net Key approaches include:

Alleviating Feedback Inhibition: Modifying key enzymes like acetohydroxyacid synthase (AHAS) and ketol-acid reductoisomerase to be less sensitive to end-product inhibition. researchgate.net

Enhancing Precursor Supply: Increasing the expression of genes that direct metabolic flux towards the BCAA pathway. For example, amplifying the tktA gene (transketolase) can increase the availability of precursors for aromatic biosynthesis, which can be adapted for BCAA production. nih.gov

Blocking Competing Pathways: Deleting or downregulating genes of pathways that divert precursors away from BCAA synthesis.

Optimizing Cofactor Availability: Ensuring a sufficient supply of cofactors like NADPH, which are essential for the enzymatic reactions in the pathway.

Improving Export Systems: Overexpressing specific exporter proteins to facilitate the secretion of the produced amino acids from the cell, thereby reducing intracellular concentrations and potential feedback inhibition. researchgate.net

These systematic metabolic engineering approaches have successfully led to the development of microbial strains capable of producing industrial quantities of BCAAs. researchgate.netnih.gov

| Strategy | Target Enzyme/Process | Rationale |

| Relieve Feedback Inhibition | Acetohydroxyacid synthase (AHAS) | AHAS is a rate-limiting enzyme that is naturally inhibited by high concentrations of BCAAs. researchgate.net |

| Enhance Precursor Flow | Transketolase (tktA) | Increases the pool of pyruvate (B1213749) and other precursors needed for the BCAA synthesis pathway. nih.gov |

| Improve Amino Acid Export | BCAA transporter proteins | Prevents intracellular accumulation of BCAAs, which can cause feedback inhibition and cellular toxicity. researchgate.net |

| Eliminate By-product Formation | Competing metabolic pathways | Deletion of genes for lactate (B86563) or acetate (B1210297) production pathways can redirect carbon flux towards BCAA synthesis. |

Engineering Microorganisms for Directed Carbon Flux toward Specific Products

Metabolic engineering provides powerful tools to redirect the flow of carbon within a microorganism from its natural metabolic networks toward the synthesis of a specific, desired product. nih.govnih.gov This involves the rational modification of an organism's genetic makeup to optimize biosynthetic capabilities. nih.gov The goal is to create a "cell factory" that efficiently converts simple, readily available carbon sources like glucose into high-value chemicals, including amino acids, biofuels, and pharmaceutical precursors. nih.govnih.govnih.gov

The principles of directing carbon flux are central to the overproduction of BCAAs. The biosynthetic pathway leading to L-isoleucine, which involves the intermediate 2,3-dihydroxy-3-methylpentanoic acid, starts from the central carbon metabolism. Pyruvate and α-ketobutyrate serve as the initial building blocks. Engineering strategies focus on maximizing the carbon flow into this specific pathway. researchgate.net

Key strategies for directing carbon flux include:

Upregulation of Pathway Enzymes: Increasing the expression levels of enzymes that are bottlenecks in the desired biosynthetic pathway. researchgate.net This can be achieved by placing the corresponding genes under the control of strong promoters. youtube.com

Downregulation of Competing Pathways: Reducing or eliminating the activity of enzymes that divert metabolic intermediates into competing pathways. researchgate.net For example, inactivating enzymes involved in the formation of by-products like acetate or lactate can force more carbon into the target product pathway. nih.gov

Heterologous Pathway Expression: Introducing entire metabolic pathways from other organisms into a robust industrial host like E. coli or Saccharomyces cerevisiae. nih.gov This allows for the production of non-native compounds.

Dynamic Regulation: Using inducible promoters or sensor-regulator systems to control gene expression in response to specific cellular conditions, balancing cell growth with product synthesis. nih.gov

Cofactor Engineering: Modifying pathways to ensure a balanced and sufficient supply of energy and reducing equivalents (e.g., ATP and NADPH) required for the target biosynthetic pathway.

These approaches have been successfully applied to engineer microbes for the production of a wide range of products, demonstrating the versatility of directing carbon flux for biotechnological purposes. cornell.edupnas.org

| Engineering Approach | Objective | Example Application |

| Pathway Upregulation | Increase synthesis of the target product. | Overexpressing genes of the BCAA pathway in C. glutamicum. researchgate.net |

| Competing Pathway Deletion | Prevent loss of carbon to by-products. | Inactivating pyruvate kinase isozymes to increase substrate for DAHP synthase. nih.gov |

| Cofactor Regeneration | Ensure sufficient reducing power for biosynthesis. | Engineering E. coli to optimize the NADPH/NADP+ ratio for improved product yields. |

| Dynamic Pathway Control | Uncouple production from cell growth phases. | Using environmentally responsive promoters to activate biosynthetic genes only after sufficient cell mass has been achieved. researchgate.net |

Development of Biocatalysts Utilizing Enzymes from the this compound Pathway

Enzymes from the BCAA biosynthetic pathway, particularly dihydroxy-acid dehydratase (DHAD), are gaining attention as biocatalysts for applications in cell-free enzymatic cascades and as targets for novel therapeutics. nih.gov DHAD catalyzes the dehydration of 2,3-dihydroxy-acid precursors, such as this compound, to form the corresponding α-keto acids—a critical step in BCAA synthesis. wikipedia.orgebi.ac.uk

Dihydroxy-acid dehydratase (DHAD) is an iron-sulfur [Fe-S] cluster-dependent enzyme. nih.gov Its catalytic activity makes it a valuable tool for in vitro synthetic biosystems. Research has focused on engineering these enzymes to improve their stability and catalytic efficiency for non-natural substrates. For example, protein engineering of a thermophilic DHAD from Sulfolobus solfataricus was performed to enhance its activity for the dehydration of glycerate to pyruvate, a reaction useful for producing value-added chemicals from glycerol (B35011) or glucose. nih.gov Through iterative saturation mutagenesis, a mutant DHAD with a 10-fold higher activity was created, demonstrating the potential to tailor these enzymes for specific industrial applications. nih.gov

The development of biocatalysts based on DHAD and other pathway enzymes offers several advantages:

High Specificity: Enzymes catalyze reactions with high regio- and stereoselectivity, leading to pure products and avoiding unwanted by-products.

Mild Reaction Conditions: Biocatalytic reactions occur under mild conditions of temperature and pH, reducing energy consumption and the need for harsh chemicals. researchgate.net

Potential for Novel Chemistry: Engineered enzymes can be used to perform chemical transformations that are difficult to achieve through traditional synthetic chemistry.

The characterization of DHAD from pathogenic bacteria like Staphylococcus aureus and Campylobacter jejuni has also highlighted its potential as a drug target. nih.gov As this enzyme is essential for bacterial growth and absent in humans, inhibitors of DHAD could serve as novel antimicrobial agents to combat antibiotic resistance. nih.gov

| Enzyme | EC Number | Catalytic Reaction | Biotechnological Application |

| Dihydroxy-acid dehydratase (DHAD) | 4.2.1.9 | Catalyzes the dehydration of 2,3-dihydroxy acids to their corresponding 2-keto acids. wikipedia.org | Development of robust biocatalysts for in-vitro synthetic biosystems; target for novel antimicrobial drugs. nih.govnih.gov |

| 2,3-dihydroxybenzoic acid decarboxylase | N/A | While not in the BCAA pathway, this is an example of a decarboxylase developed as a biocatalyst for carboxylation reactions. nih.gov | Biocatalytic synthesis of substituted phenolic compounds. nih.gov |

Theoretical and Computational Studies

Computational Modeling of Branched-Chain Amino Acid Biosynthetic Pathways

Computational modeling allows for a systems-level understanding of the BCAA pathway. The biosynthesis of isoleucine, leucine (B10760876), and valine is a complex process involving multiple enzymes and intermediates shared with central carbon metabolism. biorxiv.org In Saccharomyces cerevisiae, the pathway is compartmentalized, with the upstream reactions, including the formation of 2,3-dihydroxy-3-methylpentanoic acid, occurring in the mitochondria. biorxiv.orgnih.gov The downstream steps to produce leucine happen in the cytosol. biorxiv.org

Genome-scale metabolic models (GEMs) are frequently used to simulate the behavior of these pathways under various conditions. These models integrate genomic and biochemical data to create a mathematical representation of an organism's metabolism. For instance, studies have used thermodynamically curated genome-scale models to profile metabolite dynamics and protein levels during different growth phases in yeast. biorxiv.orgbiorxiv.org Such models have revealed that the BCAA pathway operates in two distinct branches, with the leucine-committed branch showing a fermentative signature linked to TORC1 activity. biorxiv.orgbiorxiv.org